DBCO-amine
Description
Significance of DBCO-Amine in Modern Chemical Biology Research
This compound holds significant importance in modern chemical biology research primarily due to its role in enabling copper-free click chemistry, which is truly bioorthogonal. aatbio.comtcichemicals.comamerigoscientific.com The absence of a cytotoxic metal catalyst allows this compound to be used for labeling and modifying biomolecules in living cells and organisms without causing harm or interfering with cellular functions. aatbio.comrsc.orgamerigoscientific.com
Its significance is evident in various applications, including bioconjugation, fluorescent labeling, and the development of antibody-drug conjugates (ADCs). axispharm.comchemimpex.com this compound facilitates the formation of stable triazole linkages with azide-tagged biomolecules, enabling researchers to attach probes, labels, or therapeutic agents to specific targets within complex biological systems. amerigoscientific.comchemicalbook.comlicorbio.com For instance, it is used to label proteins and antibodies for targeted therapies and diagnostic agents. chemimpex.com In live-cell imaging and microscopy, this compound can be used to label biomolecules with fluorescent tags, allowing for the visualization of cellular processes. chemimpex.com Furthermore, its application in ADC development enhances the targeted delivery of therapeutic agents. axispharm.comchemimpex.com
The amine functional group on this compound provides versatility, allowing it to react with carboxylic acids and their active esters to form stable amide bonds, thus enabling conjugation to a broad range of molecules. amerigoscientific.comchemicalbook.com This bifunctional nature makes this compound a valuable building block for creating diverse chemical tools for biological research. aatbio.com
Evolution of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and this compound
The concept of strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a solution to the cytotoxicity issues associated with copper-catalyzed click chemistry. aatbio.comrsc.org The key idea is to use strained alkynes, whose inherent angle strain provides the necessary reactivity to undergo cycloaddition with azides without the need for a catalyst. rsc.orgglenresearch.com
Early work in this area demonstrated that cyclooctynes, due to their ring strain, could react with azides uncatalyzed. uzh.chglenresearch.com However, the reaction rates of the initial cyclooctynes were relatively slow for many biological applications. uzh.ch This led to the development of more highly strained and reactive cyclooctyne (B158145) derivatives.
Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO or DIBAC), represents a significant advancement in the evolution of SPAAC reagents. uzh.chamerigoscientific.com The incorporation of the rigid dibenzo structure fused to the cyclooctyne ring increases the strain on the alkyne bond, thereby significantly enhancing its reactivity towards azides. uzh.chglenresearch.com This increased reactivity translates to faster reaction kinetics under mild, physiological conditions, making DBCO derivatives, including this compound, highly effective for bioorthogonal labeling in complex biological environments. aatbio.comrsc.orgamerigoscientific.comaxispharm.com Compared to other strained cyclooctynes like bicyclo[6.1.0]nonyne (BCN), DBCO has shown higher reaction rates with azides in some contexts. nih.govnih.gov The development of this compound, specifically incorporating a reactive amine handle, further expanded the utility of DBCO in bioconjugation by allowing facile coupling to molecules containing carboxylic acids or activated esters. amerigoscientific.comchemicalbook.com
Role of this compound in Copper-Free Click Chemistry Methodologies
This compound plays a central role in copper-free click chemistry methodologies, particularly in SPAAC. amerigoscientific.comchemicalbook.com Its highly strained alkyne moiety reacts selectively and efficiently with azide (B81097) groups to form a stable 1,2,3-triazole ring. amerigoscientific.comlicorbio.comglenresearch.com This reaction proceeds spontaneously under mild conditions, including physiological temperatures and pH, without the requirement for a cytotoxic metal catalyst like copper. aatbio.comtcichemicals.comrsc.orgamerigoscientific.com
The copper-free nature of the this compound reaction is crucial for its applications in biological systems. aatbio.comtcichemicals.comrsc.org It allows for the labeling of biomolecules in live cells, tissues, and even whole organisms without inducing cellular toxicity or disrupting native biochemical pathways. aatbio.comrsc.orgamerigoscientific.com This is in contrast to copper-catalyzed click chemistry (CuAAC), where the copper catalyst can generate reactive oxygen species and interfere with biological processes. tcichemicals.comrsc.org
This compound's role extends to various copper-free click chemistry applications, including:
Bioconjugation: Attaching fluorescent dyes, probes, peptides, proteins, and other biomolecules to azide-modified substrates. axispharm.comchemimpex.comlicorbio.com
Molecular Imaging and Tracking: Enabling the visualization and tracking of specific biomolecules or cellular structures in live systems. acs.orgaxispharm.comchemimpex.com
Material Science: Functionalizing materials and surfaces with biomolecules or other functional groups. tcichemicals.com
Drug Delivery: Developing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where the this compound can serve as a linker. axispharm.comchemimpex.commedchemexpress.com
Radiolabeling: Incorporating radioisotopes for imaging techniques like Positron Emission Tomography (PET). tcichemicals.comnih.gov
The amine functional group allows this compound to be easily conjugated to molecules containing carboxylic acids or activated esters, forming a stable amide bond, which is a common method for incorporating the DBCO handle into various molecules for subsequent click reactions with azides. amerigoscientific.comchemicalbook.com This versatility makes this compound a widely used tool in the copper-free click chemistry toolbox.
Example Research Finding:
Research has demonstrated the effectiveness of this compound in labeling bacterial cell walls. In one study, an azide-bearing D-amino acid was incorporated into bacterial peptidoglycan and subsequently labeled with an 18F-labeled strained cyclooctyne, [18F]FB-sulfo-DBCO, for PET imaging. This strategy allowed for the visualization of bacteria. nih.gov
Data Table Example:
While specific detailed reaction rate data for this compound itself compared to other DBCO derivatives was not explicitly found across the provided snippets, the general reactivity of DBCO in SPAAC compared to other strained alkynes like BCN is discussed. A conceptual table illustrating relative reactivity in SPAAC could be presented based on the information found, although specific numerical data for this compound vs other DBCO variants isn't available in the provided text.
| Alkyne Type | Example (if mentioned) | Relative Reactivity in SPAAC (vs. Azides) | Notes |
| Unmodified Cyclooctyne | Slow | Requires catalyst for practical rates. uzh.ch | |
| BCN | Bicyclo[6.1.0]nonyne | Faster than unmodified cyclooctyne | uzh.ch |
| DBCO | Dibenzocyclooctyne | Faster than BCN in some cases | Highly strained, copper-free. uzh.chnih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYFTDHSHTFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255942-06-3 | |
| Record name | Dibenzocyclooctyne-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Derivatization of Dbco Amine
Advanced Synthetic Routes for DBCO-Amine
The synthesis of aza-dibenzocyclooctyne (DIBAC), a core structure of this compound, has been a focus of methodological improvement to enhance efficiency and accessibility. mdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity in organic synthesis. nih.govresearchgate.net For reactions involving DBCO moieties, factors such as solvent, temperature, and catalyst concentration can significantly impact the outcome. While specific optimization data for the direct synthesis of this compound is proprietary to manufacturers, general principles of optimizing similar organic reactions can be applied. For instance, in related click chemistry reactions, careful selection of copper-stabilizing ligands and reductants can dramatically increase reaction rates and yields. nih.gov
Aqueous Synthetic Approaches for this compound Derivatives
The development of synthetic methods in aqueous media is of significant interest for biological applications. While this compound itself is insoluble in water, its derivatization with water-soluble moieties like polyethylene (B3416737) glycol (PEG) allows for subsequent reactions in aqueous buffers. vectorlabs.com Many bioconjugation reactions involving DBCO derivatives are performed in aqueous buffered solutions. interchim.fr The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, for which DBCO is designed, is bio-orthogonal and proceeds efficiently in aqueous environments without the need for a copper catalyst. interchim.frrsc.org This compatibility with aqueous conditions is a key advantage of using DBCO-based reagents for modifying biological molecules.
Synthesis of Functionalized this compound Conjugates
The primary amine group of this compound serves as a versatile handle for the attachment of various functional molecules, enabling the creation of a wide range of bioconjugates. vectorlabs.comlumiprobe.com
Preparation of Polyethylene Glycol (PEG)-Linked this compound Derivatives
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer frequently conjugated to biomolecules to improve their solubility, stability, and pharmacokinetic properties. nih.govjenkemusa.com Heterobifunctional PEG reagents containing both an amine-reactive group (such as an N-hydroxysuccinimide, or NHS, ester) and a DBCO group are commonly used to link DBCO to other molecules. biochempeg.com
The synthesis of DBCO-PEG-amine involves reacting a PEG derivative with an activated DBCO species. For example, a DBCO-PEG-NHS ester can be reacted with an amino-terminated molecule to form a stable amide bond. rsc.org Conversely, this compound can be reacted with a PEG derivative containing a carboxylic acid or an NHS ester. biochempeg.com The synthesis of PEG derivatives often involves a stepwise addition of monomer units on a solid support to achieve a defined length and purity. nih.gov
Interactive Data Table: Commercially Available DBCO-PEG-Amine Derivatives
| Product Name | Molecular Weight ( g/mol ) | PEG Units |
| DBCO-PEG2-amine | - | 2 |
| DBCO-PEG24-Amine | - | 24 |
Note: Specific molecular weights can vary between suppliers.
Derivatization for Fluorescent Probe Integration
This compound can be readily conjugated to fluorescent dyes to create probes for imaging and detection applications. bioglyco.comjenabioscience.com The synthesis typically involves the reaction of the amine group of this compound with a dye molecule that has been functionalized with an amine-reactive group, such as an NHS ester or an isothiocyanate. This creates a stable covalent bond, linking the DBCO moiety for click chemistry targeting to the fluorescent reporter. nih.gov A wide variety of fluorescent dyes covering the UV-Vis spectrum have been conjugated to DBCO for this purpose. jenabioscience.com
For instance, a novel cyclooctyne-based clickable fluorescent probe, "FC-DBCO," was synthesized for intracellular specific fluorescence imaging. researchgate.net The synthesis involved conjugating a fluorophore to a DBCO precursor. researchgate.net
Radiochemical Synthesis of Fluorine-18 (B77423) Labeled DBCO Analogues
Fluorine-18 is a positron-emitting radionuclide with an ideal half-life for positron emission tomography (PET) imaging. nih.govbohrium.com The development of 18F-labeled DBCO analogues allows for the in vivo tracking of molecules that have been tagged with an azide (B81097) group via click chemistry.
The synthesis of these radiotracers often involves a multi-step process. One common strategy is to first synthesize a suitable precursor molecule that can be readily fluorinated in the final step. For example, an aza-dibenzocyclooctyne (DBCO) building block labeled with fluorine-18, [18F]82, was synthesized by acylating a this compound precursor with N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB). mdpi.com
The introduction of fluorine-18 is typically achieved through nucleophilic substitution on an appropriate leaving group. nih.gov The conditions for these radiolabeling reactions must be carefully optimized to achieve high radiochemical yield and specific activity within the short half-life of the isotope. mdpi.comscholaris.ca
Interactive Data Table: Key Parameters in 18F-Radiolabeling
| Parameter | Description | Importance |
| Precursor | Molecule to be radiolabeled | Determines the final product and labeling position |
| [18F]Fluoride Source | Typically produced in a cyclotron | The starting radioactive material |
| Reaction Conditions | Temperature, solvent, base, phase transfer catalyst | Affects radiochemical yield and reaction time |
| Purification | HPLC, SPE | To isolate the desired radiolabeled product |
| Specific Activity | Radioactivity per mole of compound | Crucial for in vivo imaging applications |
Mechanistic and Kinetic Studies of Dbco Amine Reactions
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-Amine
Strain-promoted alkyne-azide cycloaddition is a type of [3+2] dipolar cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring of the DBCO molecule. researchgate.net This strain is a result of the deformation of the ideal 180° bond angle of the alkyne to approximately 160° within the cyclic structure. The release of this ring strain in the transition state lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst, which is required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.comnih.gov
The reaction between a DBCO moiety and an azide-tagged molecule is highly efficient and selective, leading to the formation of a stable triazole linkage. nih.govbroadpharm.com The DBCO group is one of the most reactive cyclooctynes for SPAAC due to its dibenzo-fused structure, which contributes to its high ring strain. researchgate.net The amine group on this compound provides a convenient handle for its attachment to various biomolecules through standard amide bond formation with carboxylic acids or activated esters, without interfering with the subsequent SPAAC reaction. nih.govresearchgate.net
Reaction Kinetics and Efficiency in this compound Conjugations
The kinetics and efficiency of this compound conjugations are critical for their practical application in biological systems. These parameters are influenced by factors such as the structure of the azide, the reaction medium, pH, and temperature.
The reaction between DBCO and azides is characterized by second-order kinetics. Under physiological conditions (aqueous buffer, neutral pH, and 37°C), DBCO reagents exhibit rapid reaction rates, making them suitable for in vivo applications. alfa-chemistry.com The rate constants for the reaction of DBCO with various azides have been determined, and they are generally in the range of 10⁻³ to 1 M⁻¹s⁻¹. For instance, the reaction rate between benzyl (B1604629) azide and DBCO is significantly higher than with other cyclooctynes like BCN. acs.org
Factors such as the electronic properties of the azide can influence the reaction rate. Electron-poor azides have been shown to react faster with certain cyclooctynes in an inverse-electron demand mechanism. acs.org The choice of buffer can also impact the reaction kinetics, with buffers like HEPES and borate (B1201080) sometimes leading to faster reactions compared to phosphate-buffered saline (PBS). The presence of a polyethylene (B3416737) glycol (PEG) linker between the DBCO moiety and the biomolecule can also enhance reaction rates by reducing steric hindrance.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| DBCO and Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | acs.org |
| DBCO and Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | acs.org |
| DBCO and 3-azido-L-alanine | ~0.1 - 0.3 | Aqueous buffers, pH 7, 25-37°C | |
| DBCO-modified antibody and azide | Variable | Aqueous buffers, pH 7 |
High conjugation yields are a key advantage of SPAAC with this compound. The reaction typically proceeds to completion or near-completion, resulting in almost quantitative formation of the stable triazole product. nih.gov The efficiency of conjugation can be assessed by various analytical techniques. The incorporation of DBCO onto a biomolecule, such as an antibody, can be quantified using UV-Vis spectroscopy by measuring the absorbance at approximately 309-310 nm, which is characteristic of the DBCO group. nih.govrsc.org
The yield of the final conjugate after the click reaction can also be determined. For example, when conjugating a DBCO-functionalized antibody to an azide-labeled fluorophore, the conjugation yield can be expressed as the average number of fluorophores coupled per antibody. Studies have shown that optimizing the molar ratio of the DBCO reagent to the biomolecule during the initial labeling step is crucial for achieving high subsequent conjugation yields and avoiding precipitation. Generally, a molar excess of the DBCO reagent is used to ensure efficient labeling of the biomolecule.
Computational Modeling of this compound Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the reaction pathways of SPAAC involving DBCO. These theoretical studies provide insights into the transition state geometries, activation energies, and the factors that contribute to the high reactivity of strained cyclooctynes.
Computational studies have also been used to predict the reactivity of new cyclooctyne designs. By calculating the activation barriers for the 1,3-dipolar cycloaddition of azides with various cyclooctyne derivatives, researchers can screen for compounds with potentially enhanced reactivity. These theoretical investigations help in rationalizing experimental observations, such as the differences in reaction rates between different cyclooctynes and azides, and guide the development of new bioorthogonal reagents with improved kinetics.
Dbco Amine in Advanced Bioconjugation Methodologies
General Strategies for Biomolecule Labeling with DBCO-Amine
This compound serves as a critical building block for introducing the dibenzocyclooctyne (DBCO) moiety onto biomolecules. The primary amine group of this compound allows for its conjugation to various functional groups on biomolecules, most commonly carboxyl groups. This initial modification installs a bioorthogonal handle that can subsequently react with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This two-step strategy is widely employed for its high efficiency and specificity in complex biological environments.
Protein Labeling and Functionalization via this compound
The functionalization of proteins with this compound is a versatile strategy for enabling their subsequent conjugation to other molecules. The primary amine of this compound can be covalently linked to the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of a protein. This reaction is typically facilitated by carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analog (Sulfo-NHS) to form a more stable, amine-reactive intermediate.
Once the DBCO group is installed, the protein can be conjugated with any azide-containing molecule, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or other proteins. acs.org This approach allows for the creation of well-defined protein conjugates for a wide range of applications.
An alternative strategy for labeling proteins involves reacting the primary amines on the protein (e.g., the N-terminus or the side chain of lysine residues) with DBCO-NHS esters or DBCO-TFP esters. thermofisher.comencapsula.com These reagents form stable amide bonds with the protein's amines. While not a direct use of this compound, this method is a common way to introduce the DBCO moiety and is often used in parallel with this compound-based strategies for targeting different functional groups.
A more site-specific approach involves the reaction between aza-dibenzocyclooctyne (DBCO) reagents and a specific seven-residue peptide tag (DBCO-tag: Leu-Cys-Tyr-Pro-Trp-Val-Tyr) engineered into the protein. nih.gov This thiol-yne reaction is significantly faster than with a single cysteine residue, enabling regioselective modification even in the presence of multiple endogenous cysteines. nih.gov
| Target Functional Group on Protein | DBCO Reagent | Activating Agent(s) | Resulting Bond |
| Carboxyl (Asp, Glu, C-terminus) | This compound | EDC, NHS/Sulfo-NHS | Amide |
| Amine (Lys, N-terminus) | DBCO-NHS Ester | None | Amide |
| Thiol (Cys in DBCO-tag) | DBCO-Maleimide | None | Thioether |
Nucleic Acid Modification with this compound
This compound is instrumental in the post-synthesis modification of nucleic acids. Oligonucleotides are often synthesized with a primary amine modification at the 5', 3', or an internal position. This amine-modified oligonucleotide can then be reacted with a DBCO-NHS ester, which is formed by activating a DBCO-carboxylic acid, to introduce the DBCO group via a stable amide bond. biosyn.com This method provides a reliable way to incorporate the bioorthogonal handle for subsequent copper-free click reactions.
Alternatively, DBCO can be incorporated directly during oligonucleotide synthesis using DBCO phosphoramidite chemistry, particularly for 5' modifications. biosyn.com However, for internal and 3' modifications, or when direct synthesis is not feasible, the post-synthesis conjugation strategy involving an amine modifier is a common and effective approach. The reaction of DBCO with azide-modified oligonucleotides is significantly faster than with sulfhydryl groups and does not react with the hydroxyls or amines naturally present in biomolecules under physiological conditions. genelink.com
| Modification Position | Method | Reagents |
| 5', 3', or Internal | Post-synthesis conjugation | Amine-modified oligonucleotide, DBCO-NHS Ester |
| 5' | Direct Synthesis | 5'-DBCO phosphoramidite |
Carbohydrate Engineering and Glycan Labeling using this compound
Carbohydrate engineering utilizes the cell's metabolic machinery to incorporate modified monosaccharides into glycans. A common strategy involves introducing sugars functionalized with an azide (B81097) group, such as N-azidoacetylneuraminic acid (Neu5NAz), into cellular glycans. nih.gov These azide-modified glycans can then be labeled with molecules carrying a DBCO group.
In this context, while this compound itself is not directly used to label the carbohydrate, it is used to prepare the DBCO-functionalized probes. For example, a small molecule drug or a fluorescent dye can be functionalized with DBCO by reacting its carboxyl group with this compound in the presence of EDC. This DBCO-tagged molecule can then be "clicked" onto the azide-modified glycans on the cell surface or on isolated glycoproteins. nih.gov This bioorthogonal approach allows for the specific labeling and visualization of glycans without perturbing the biological system. jhu.edu
This method has been successfully applied to generate antibody-drug conjugates (ADCs) by site-specifically conjugating a DBCO-linked drug to azide-modified Fab N-linked glycans. nih.gov
Peptide and Small Molecule Conjugation with this compound
This compound is a valuable reagent for modifying peptides and small molecules that contain carboxyl groups. broadpharm.com Similar to protein labeling, the reaction between the amine of this compound and a carboxylic acid on the target molecule is mediated by activators like EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), forming a stable amide bond. broadpharm.comvectorlabs.com
This strategy is used to introduce the DBCO moiety for subsequent conjugation. For instance, a peptide containing a glutamic or aspartic acid residue can be selectively modified at its side chain. Once the peptide is DBCO-labeled, it can be conjugated to azide-modified proteins, surfaces, or nanoparticles. jenabioscience.comjenabioscience.com This approach has been used in various applications, including the development of peptide-drug conjugates and the assembly of complex biomolecular structures. jenabioscience.com
Site-Specific Bioconjugation Techniques Involving this compound
Achieving site-specific modification of biomolecules is crucial for preserving their function and generating homogeneous conjugates. Enzymatic methods offer high specificity and are increasingly used in bioconjugation.
Enzymatic Ligation Approaches (e.g., Sortase A-Mediated) with this compound
The bacterial transpeptidase Sortase A (SrtA) from Staphylococcus aureus provides a powerful tool for site-specific protein modification. bpsbioscience.com SrtA recognizes a specific sorting motif, typically LPXTG, where X can be any amino acid. It cleaves the peptide bond between the threonine (T) and glycine (G) and subsequently ligates the N-terminal portion to a nucleophile containing an N-terminal oligoglycine (Gly)n sequence (where n is typically 3-5). nih.govuhasselt.be
To incorporate a DBCO group at a specific site, a substrate containing an N-terminal triglycine and a C-terminal DBCO moiety is required. A commercially available reagent for this purpose is DBCO-Gly-Gly-Gly. vectorlabs.com In this molecule, the DBCO moiety is attached to the C-terminus of a triglycine peptide.
The process involves two key components:
The Target Protein: Genetically engineered to contain the LPXTG recognition motif at a desired location, often the C-terminus.
The DBCO-Nucleophile: A molecule like DBCO-Gly-Gly-Gly that acts as the incoming nucleophile in the SrtA-catalyzed reaction.
During the reaction, SrtA cleaves the target protein at the LPXTG motif and covalently links it to the N-terminal glycine of the DBCO-Gly-Gly-Gly substrate. This results in the site-specific attachment of the DBCO group to the target protein. acs.org This "sortagging" method enables the creation of homogeneously labeled proteins with a DBCO handle, ready for subsequent copper-free click chemistry reactions. vectorlabs.com
| Component | Description | Example |
| Enzyme | Bacterial Transpeptidase | Sortase A |
| Recognition Motif | Sequence recognized and cleaved by the enzyme | LPETG |
| Target Protein | Protein engineered to contain the recognition motif | Antibody-LPETG |
| Nucleophile | Oligoglycine peptide functionalized with DBCO | DBCO-Gly-Gly-Gly |
Chemical Site-Specific Modification of Biomolecules
This compound serves as a critical reagent in the site-specific modification of biomolecules, enabling precise control over the location of conjugation. This precision is paramount for preserving the biological activity and function of sensitive molecules like antibodies and proteins. Traditional modification methods, such as targeting primary amines on lysine residues, often result in a heterogeneous mixture of conjugates with varying numbers of modifications at random locations. mdpi.comnih.gov In contrast, site-specific strategies using this compound allow for the creation of homogenous conjugates. mdpi.com
One powerful approach involves enzymatic modification. For instance, bacterial transglutaminase (BTG) can be used to modify specific glutamine residues (Q295) in the heavy chain of deglycosylated antibodies. mdpi.com In this method, a linker containing an amine group, such as an azido-PEG-amine, is first enzymatically attached to the antibody. The azide group can then be reacted with a DBCO-functionalized molecule. Alternatively, an enzymatic strategy can be adapted to directly introduce DBCO moieties to a specific site on an antibody, such as the DEC205 antibody, preparing it for bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC). mdpi.com This enzymatic approach ensures that exactly two DBCO linkers are conjugated per antibody, leading to a well-defined and uniform product. mdpi.com
Another strategy for site-specific modification involves the use of peptide tags. A short peptide sequence, termed a DBCO-tag (Leu-Cys-Tyr-Pro-Trp-Val-Tyr), can be fused to a protein of interest. nih.govmit.edu This tag dramatically increases the rate of the thiol-yne reaction between its cysteine residue and an aza-dibenzocyclooctyne (DBCO) reagent, enabling selective modification even in the presence of multiple other cysteine residues within the protein. nih.govmit.edu This method has been successfully applied to label proteins like green fluorescent protein and the antibody trastuzumab with high regioselectivity. nih.gov
The choice of DBCO reagent and linker can influence the efficiency of these reactions. Studies have investigated various DBCO-NHS ester derivatives with different linkers to optimize conjugation to primary amines on antibodies, finding that the reaction yield is dependent on the molar ratio of the DBCO reagent to the antibody. nih.gov
Table 1: Research Findings on Site-Specific Modification Using DBCO Functionality
| Biomolecule | Modification Strategy | Specific Site | Key Finding | Reference |
|---|---|---|---|---|
| DEC205 Antibody | Enzymatic (Bacterial Transglutaminase) | Glutamine residue (Q295) in heavy chain | Enables the creation of homogenous antibody conjugates with precisely two DBCO moieties per antibody. | mdpi.com |
| Trastuzumab Antibody | DBCO-tag mediated thiol-yne reaction | Cysteine within the fused peptide tag | Achieved regioselective cysteine modification on an antibody containing multiple endogenous cysteines. | nih.gov |
| General IgG Antibody | NHS ester crosslinking | Primary amines (e.g., lysine side chains) | The highest conjugation yield was achieved at a molar excess of 5 to 10 moles of DBCO-NHS per mole of antibody. | nih.gov |
Conjugation to Surfaces and Nanoparticles
This compound is instrumental in the functionalization of various surfaces, including nanoparticles, for a wide range of biomedical and biotechnological applications. hiyka.comcd-bioparticles.com The core principle involves anchoring the DBCO moiety to a surface, which then serves as a reactive handle for the covalent attachment of azide-tagged molecules via the copper-free SPAAC reaction. cd-bioparticles.comnih.gov This bioorthogonal chemistry is highly efficient and can be performed in aqueous conditions, making it ideal for immobilizing sensitive biomolecules without compromising their function. nih.govinterchim.fr
The versatility of this approach allows for the functionalization of a diverse array of materials. By modifying surfaces with DBCO groups, researchers can create platforms for targeted drug delivery, diagnostic biosensors, and advanced imaging probes. hiyka.comcd-bioparticles.com For example, DBCO-functionalized nanoparticles can be conjugated with azide-modified antibodies, peptides, or nucleic acids to specifically target cells or biomarkers of interest. hiyka.comnih.govnanopartz.com This strategy leverages the high surface-area-to-volume ratio of nanoparticles, allowing for a high payload of targeting ligands or therapeutic agents. cd-bioparticles.com The stability of the triazole linkage formed during the click reaction ensures that the conjugated biomolecules remain firmly attached to the surface, even in complex biological environments. interchim.fr
Functionalization of Polymeric and Inorganic Materials
The application of this compound extends to the surface modification of a broad spectrum of materials, including both polymers and inorganic substances. A universal material-binding peptide, LCI, has been functionalized with this compound through a process called sortagging. rwth-aachen.de This LCI-DBCO conjugate can then adsorb onto various surfaces, effectively coating them with reactive DBCO groups. This method has been successfully used to functionalize polymers like polypropylene (PP) and polyethylene terephthalate (PET), metals such as stainless steel and gold, and silicon-based materials. rwth-aachen.de Once the surface is coated with LCI-DBCO, it can readily undergo copper-free click chemistry with azide-containing molecules, such as fluorescent dyes (e.g., Cyanine-3 azide), for visualization and further functionalization. rwth-aachen.de
This peptide-based coating strategy offers an efficient way to introduce reactive functionalities for subsequent bioconjugation onto materials that may otherwise be chemically inert. The process demonstrates that the click reaction can be performed efficiently either before or after the LCI-DBCO binds to the surface, highlighting the versatility of the approach for creating tailored bio-interfaces on diverse materials. rwth-aachen.de
Table 2: Materials Functionalized Using LCI-DBCO Peptide
| Material Class | Specific Material | Functionalization Method | Subsequent Reaction | Reference |
|---|---|---|---|---|
| Polymer | Polypropylene (PP) | Adsorption of LCI-DBCO conjugate | Copper-free click reaction with Cyanine-3 azide | rwth-aachen.de |
| Polymer | Polyethylene terephthalate (PET) | Adsorption of LCI-DBCO conjugate | Copper-free click reaction with azide-modified molecules | rwth-aachen.de |
| Metal | Stainless Steel | Adsorption of LCI-DBCO conjugate | Copper-free click reaction with azide-modified molecules | rwth-aachen.de |
| Metal | Gold (Au) | Adsorption of LCI-DBCO conjugate | Copper-free click reaction with azide-modified molecules | rwth-aachen.de |
| Silicon-based | Silicon | Adsorption of LCI-DBCO conjugate | Copper-free click reaction with azide-modified molecules | rwth-aachen.de |
Gold Nanoparticle Functionalization with this compound for Bio-Interfacing
Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and biocompatibility. hiyka.comnih.gov Functionalizing AuNPs with this compound or its derivatives is a key strategy for preparing them for bio-interfacing via click chemistry. hiyka.comcytodiagnostics.com This process renders the nanoparticles ready for covalent conjugation with any molecule carrying an azide group. cytodiagnostics.com
Several methods exist for attaching DBCO moieties to the gold surface. One common approach involves using a heterobifunctional linker like DBCO-PEG-amine. In this method, N-hydroxysuccinimide (NHS)-activated AuNPs are reacted with the amine group of the DBCO-PEG-amine linker, forming a stable amide bond and leaving the DBCO group exposed on the nanoparticle surface. researchgate.netresearchgate.net Another technique is ligand exchange, where pre-synthesized AuNPs capped with a stabilizing agent like citrate undergo exchange with DBCO-thiol or this compound ligands. hiyka.com The DBCO-thiol forms a strong gold-sulfur bond, resulting in stable and uniform functionalization. hiyka.com
Once functionalized, these DBCO-AuNPs serve as a powerful platform for creating complex bioconjugates. hiyka.com Azide-tagged antibodies, for instance, can be efficiently conjugated to DBCO-AuNPs in a simple one-step process, typically by incubating the components at room temperature for a few hours. nanopartz.com This precise, site-specific conjugation is crucial for applications in diagnostics, targeted drug delivery, and molecular imaging. hiyka.com Furthermore, the use of a polyethylene glycol (PEG) spacer in the linker enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption and minimizing recognition by the immune system. hiyka.com
Table 3: Methods for DBCO-Functionalization of Gold Nanoparticles
| Method | Reagents | Mechanism | Key Advantage | Reference |
|---|---|---|---|---|
| Amide Coupling | NHS-activated AuNPs, DBCO-PEG-amine | Reaction between the NHS ester on the AuNP surface and the primary amine of the DBCO linker. | Creates a stable, covalent amide bond for robust functionalization. | researchgate.netresearchgate.net |
| Ligand Exchange | Citrate-capped AuNPs, DBCO-thiol | Displacement of citrate ligands by DBCO-thiol, which forms a strong gold-sulfur (Au-S) bond. | Results in stable and uniform DBCO functionalization on the nanoparticle surface. | hiyka.com |
Applications of Dbco Amine in Biomedical Research
Therapeutic Development and Drug Delivery Systems
The unique properties of DBCO-amine have positioned it as a valuable component in the design and synthesis of advanced therapeutic and drug delivery systems. Its ability to facilitate stable conjugation in complex biological environments is central to its applications in this field.
This compound and its derivatives are frequently used as cleavable linkers in the synthesis of antibody-drug conjugates (ADCs) medchemexpress.commedchemexpress.cominvivochem.comchemsrc.comtargetmol.commedchemexpress.com. ADCs are a class of targeted therapeutics composed of a monoclonal antibody, a cytotoxic drug (payload), and a chemical linker that connects them medchemexpress.cominvivochem.com. The antibody component directs the ADC to a specific target, often a protein overexpressed on cancer cells, allowing for the targeted delivery of the cytotoxin.
The DBCO moiety within the linker enables the precise, covalent attachment of the drug payload to an azide-modified antibody via the SPAAC reaction medchemexpress.commedchemexpress.com. This copper-free click chemistry approach is advantageous for creating homogenous ADC preparations, where the number and location of attached drug molecules are well-defined mdpi.com. Various forms of this compound linkers, often incorporating polyethylene (B3416737) glycol (PEG) spacers (e.g., DBCO-PEG4-amine), are utilized to improve solubility, stability, and pharmacokinetic properties of the resulting ADC axispharm.commedchemexpress.com.
| Linker Type | Role in ADC Synthesis | Key Feature |
| This compound | A cleavable linker for conjugating cytotoxic drugs to antibodies medchemexpress.comtargetmol.com. | Contains a DBCO group for SPAAC reaction with azide-modified molecules medchemexpress.com. |
| DBCO-PEG4-amine | A PEG-based cleavable linker used in ADC synthesis chemsrc.commedchemexpress.com. | The PEG spacer enhances solubility and stability of the conjugate axispharm.com. |
| DBCO-SS-amine | A cleavable linker that facilitates the attachment of drugs to antibodies targetmol.com. | Designed for controlled release of the therapeutic payload within the target cell targetmol.com. |
Beyond traditional ADCs, this compound is integral to novel targeted therapeutic strategies. One such approach involves a two-step targeting system that leverages the tumor-homing properties of mesenchymal stem cells (MSCs) umn.edu. In this system, MSCs are first "glycoengineered" to express unnatural azide (B81097) groups on their surface and are administered to localize within tumor tissue. Subsequently, nanoparticles loaded with a therapeutic agent, such as paclitaxel, and functionalized with DBCO are introduced umn.edu.
The DBCO groups on the nanoparticles react with the azide groups on the tumor-localized MSCs via copper-free click chemistry. This bioorthogonal reaction anchors the drug-loaded nanoparticles directly at the tumor site, increasing the local concentration and residence time of the therapeutic agent while minimizing systemic exposure and associated toxicity umn.edu. Research in an orthotopic metastatic ovarian tumor model demonstrated that this method led to significant inhibition of tumor growth and improved survival umn.edu.
| Component | Function | Mechanism of Action |
| Glycoengineered MSCs | Tumor-targeting vehicle | Homing properties direct the cells to the tumor microenvironment umn.edu. |
| Surface Azide Groups | Bioorthogonal handle | Act as a synthetic target for subsequent conjugation umn.edu. |
| DBCO-functionalized Nanoparticles | Drug delivery carrier | The DBCO moiety reacts with the azide groups on the MSCs umn.edu. |
| Paclitaxel | Therapeutic payload | A cytotoxic drug encapsulated within the nanoparticles for local release umn.edu. |
This compound facilitates the creation of sophisticated polymer-based vectors for nucleic acid therapies, such as the delivery of plasmid DNA (pDNA) for cancer immunotherapy mdpi.com. Polymeric drug conjugates (PDCs) are a promising class of therapeutics that combine a polymer carrier with a therapeutic agent to improve delivery and efficacy nih.gov.
In one application, DBCO is used to conjugate targeting antibodies to polyplexes designed to carry pDNA. Researchers developed azide-functionalized block copolymers, specifically P(Lys)-b-P(HPMA), which can condense pDNA into polyplex structures mdpi.com. Separately, a targeting antibody (aDEC205) is site-specifically modified with a DBCO moiety. The conjugation of the DBCO-modified antibody to the azide-containing polyplex is then achieved through the SPAAC reaction mdpi.com. This strategy allows for the targeted delivery of the pDNA vaccine to specific immune cells, such as dendritic cells, enhancing the potential for a targeted immune response against tumors mdpi.com. The use of DBCO is critical for this bioorthogonal approach, ensuring that the complex polymer and antibody structures are joined without undesirable side reactions mdpi.com.
The utility of this compound extends to regenerative medicine, particularly in the development of advanced biomaterials for wound care. Researchers have synthesized in situ-forming, biocompatible hydrogels using hyaluronic acid (HA) cross-linked via copper-free click chemistry for the sustained release of therapeutic peptides at a wound site nih.gov.
In this process, the carboxyl groups of HA are modified with DBCO-PEG4-amine using EDC/NHS chemistry to create a DBCO-functionalized HA derivative (DBCO-HA) nih.gov. This DBCO-HA solution is then cross-linked into a hydrogel by adding a multi-arm PEG-azide linker. The reaction between the DBCO groups on the HA and the azide groups on the linker proceeds efficiently under physiological conditions, forming a stable hydrogel. These hydrogels can encapsulate therapeutic agents, such as peptides that promote cellular migration, and have shown potential in murine models of wound healing nih.gov.
Molecular Imaging and Diagnostics
This compound is a key reagent for attaching fluorescent probes to biomolecules, enabling advanced molecular imaging and diagnostics. The specificity and biocompatibility of the SPAAC reaction make it ideal for labeling structures within living cells vectorlabs.com.
DBCO-containing fluorescent dyes are widely used for the fluorescent labeling of azide-tagged biomolecules in living systems jenabioscience.com. Small fluorescent molecules are powerful tools for imaging, offering high sensitivity and technical simplicity for observing intracellular components and dynamics without disrupting cellular integrity researchgate.net.
The DBCO-azide reaction allows for the precise attachment of a fluorophore to a specific target molecule that has been metabolically or genetically engineered to contain an azide group. This strategy has been employed for high-density, environment-sensitive (HIDE) probes that enable long-duration, two-color super-resolution (STED) imaging of organelles nih.gov. For example, the probe SiR-DBCO has been used in combination with other reagents to simultaneously visualize the endoplasmic reticulum and plasma membrane in live HeLa cells over extended periods nih.gov. This approach overcomes the rapid photobleaching that limits many other live-cell imaging techniques, allowing for the study of dynamic nanoscale interactions between organelles nih.gov.
| Probe/Dye | Application | Imaging Technique |
| SiR-DBCO | Used in combination with DiI-N₃ to achieve two-color HIDE imaging of the endoplasmic reticulum and plasma membrane nih.gov. | Super-resolution STED and 3D confocal microscopy nih.gov. |
| DBCO-containing Dyes (General) | Fluorescent labeling of biomolecules tagged with azides via copper-free click chemistry jenabioscience.com. | Live-cell fluorescence microscopy researchgate.net. |
| Yale595-Tz | Used with SiR-DBCO for two-color HIDE imaging nih.gov. | Live-cell two-color 3D confocal imaging nih.gov. |
Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging.nih.govnih.govacs.orgnih.gov
The bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction, for which this compound is a key reagent, has been instrumental in advancing radiolabeling strategies for Positron Emission Tomography (PET) imaging. axispharm.com This copper-free click chemistry allows for the attachment of positron-emitting radionuclides to targeting molecules under mild, physiological conditions, which is crucial for preserving the biological activity of sensitive biomolecules. axispharm.comrsc.org
Radiolabeling with Fluorine-18 (B77423) ([¹⁸F]), a commonly used PET isotope, has been a significant area of research. nih.govnih.gov One strategy involves the synthesis of ¹⁸F-labeled DBCO derivatives. For example, a water-soluble, ¹⁸F-labeled dibenzocyclooctyne (DBCO)-derived radiotracer, [¹⁸F]FB-sulfo-DBCO, was synthesized with high radiochemical yield and purity. nih.gov This tracer was successfully used for the in vitro metabolic labeling of azide-bearing peptidoglycan muropeptides in bacteria. nih.gov This approach allows for the efficient screening of d-amino acid-derived PET radiotracers. nih.gov Another approach has been the development of novel ¹⁸F-labeled trans-cyclooctene (B1233481) (d-TCO) derivatives, which also react with tetrazines in bioorthogonal ligation reactions for PET pretargeted imaging. acs.org
Copper-64 ([⁶⁴Cu]) is another valuable radionuclide for PET imaging due to its longer half-life, which is suitable for tracking molecules with slower biological clearance. nih.govmdpi.comrsc.org The SPAAC ligation has been utilized to radiolabel azide-containing nanoparticles with a [⁶⁴Cu]Cu-DOTA-labeled variant of DBCO, achieving exceptionally high molar activities. nih.gov In one study, a platelet-derived growth factor receptor beta (PDGFRβ)-targeting affibody was radiolabeled with ⁶⁴Cu to create a conjugate for PET imaging of pancreatic cancer. nih.gov Biodistribution studies of this conjugate showed significant tumor uptake. nih.gov
The following table summarizes key PET radionuclides used in conjunction with DBCO-based radiolabeling strategies:
| Radionuclide | Half-life | Key Features for PET Imaging | Example Application with DBCO Chemistry |
| Fluorine-18 (¹⁸F) | ~110 minutes | Short half-life, high positron branching ratio, low positron energy. mdpi.com | Pretargeted imaging and labeling of metabolically engineered cells. nih.govacs.org |
| Copper-64 (⁶⁴Cu) | 12.7 hours | Longer half-life suitable for tracking larger molecules like antibodies and nanoparticles. Emits both positrons for imaging and beta particles, giving it therapeutic potential ("theranostics"). nih.govmdpi.commdpi.com | Imaging of pancreatic cancer and labeling of nanoparticles. nih.govnih.gov |
| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Very long half-life, ideal for tracking monoclonal antibodies (mAbs) over several days. | Radioimmunoconjugates for breast cancer imaging. nih.gov |
Biosensor and Assay Development with this compound Conjugates.
This compound plays a crucial role in the development of innovative biosensors and assays by enabling the precise and stable conjugation of detection molecules to biological targets. The high specificity and biocompatibility of the copper-free click reaction between DBCO and azide-functionalized molecules are central to these applications. conju-probe.cominterchim.fr This allows for the construction of complex detection systems that can function in complex biological media.
In one application, DBCO-functionalized magnetic nanoparticles have been developed for cell surface engineering and detection. nih.govacs.org These nanoparticles can be used to label cells that have been metabolically engineered to express azide groups on their surface. The efficiency of the SPAAC reaction allows for the effective immobilization of these magnetic nanoparticles on the cell membrane, which can then be detected or manipulated. nih.govacs.org
Another area of development is in the creation of protein A membrane adsorbers for antibody purification and analysis. nih.gov In this approach, Protein A is first conjugated with a DBCO-polyethylene glycol (PEG) linker. This DBCO-Protein A is then "clicked" onto an azide-functionalized membrane surface. nih.gov This method provides a robust and specific way to create affinity membranes for biotechnological applications.
The versatility of this compound in assay development is further highlighted by its use in force spectroscopy studies. nih.gov By functionalizing proteins with DBCO-maleimide, they can be subsequently conjugated to azide-modified DNA oligos. nih.gov This allows for the precise, end-to-end attachment of DNA handles to proteins, enabling detailed studies of protein folding and mechanics at the single-molecule level. nih.gov
The following table outlines different types of biosensors and assays that utilize this compound conjugates:
| Assay/Biosensor Type | Principle | Role of this compound | Example Application |
| Cell-based Assays | Metabolic labeling of cells with azides, followed by detection with a DBCO-conjugated probe. | Covalent attachment of probes (e.g., fluorescent dyes, nanoparticles) to the cell surface for detection and imaging. nih.govacs.org | Quantifying cell surface glycan expression. nih.govacs.org |
| Affinity Chromatography | Immobilization of a capture molecule (e.g., Protein A) onto a solid support. | Conjugation of the capture molecule to the support via a DBCO-PEG linker, followed by clicking to an azide-functionalized surface. nih.gov | Purification of immunoglobulins. nih.gov |
| Single-Molecule Force Spectroscopy | Precise attachment of molecular "handles" (e.g., DNA) to a protein of interest. | Two-step conjugation where proteins are first modified with DBCO-maleimide and then linked to azide-modified DNA. nih.gov | Studying protein folding and unfolding dynamics. nih.gov |
| Fluorescence-based Detection | Labeling of azide-modified biomolecules with a DBCO-fluorophore conjugate. | Provides a stable and specific covalent bond for attaching the fluorescent reporter. pnas.org | In vivo imaging of metabolically labeled sialoglycans. pnas.org |
In Vitro and In Vivo Biological Studies
Cell-Based Assays and Functional Studies.rsc.org
This compound and its derivatives are valuable tools for a wide range of cell-based assays and functional studies due to the bioorthogonal nature of the SPAAC reaction, which allows for specific labeling in living cells without disrupting normal cellular processes. rsc.org
A key application is in metabolic glycan labeling, where cells are cultured with an azide-modified sugar, such as tetraacetylated N-azidoacetyl-d-mannosamine (Ac₄ManNAz). rsc.orgnih.gov This results in the incorporation of azide tags onto the cell surface glycans. These azide-bearing cells can then be treated with a DBCO-conjugated molecule, such as a fluorescent dye, for visualization and quantification. rsc.orgnih.gov For instance, cancer cells have been selectively labeled with azide groups in vitro, which then allows for their detection via a click reaction with a DBCO-fluorophore conjugate. nih.gov
The efficiency of the DBCO-azide reaction in live cells has been systematically evaluated. acs.orgnih.gov Studies comparing different strained alkynes have shown that the reaction between a DBCO-conjugated protein and an azide-linked fluorophore is significantly faster and more efficient than with other cyclooctynes like BCN. acs.orgnih.gov This makes DBCO a preferred reagent for live-cell labeling, enabling significant visualization with low concentrations of the labeling agent. nih.gov
Furthermore, this compound chemistry has been used to artificially mediate cell-cell interactions. rsc.org By introducing DBCO and a recognition unit onto the surface of one cell population and a complementary azide-bearing molecule on another, specific cell-to-cell adhesion can be induced and studied. rsc.org
The following table summarizes findings from cell-based assays using this compound:
| Study Focus | Cell Line(s) | DBCO Conjugate | Key Finding |
| Metabolic Glycan Labeling | LS174T, 4T1, MCF-7, HepG2 | DBCO-Cy5 | Demonstrated cancer-selective labeling of azide groups on the cell surface. nih.gov |
| Comparison of Bioorthogonal Reactions | HeLa | DBCO-HaloTag | The reaction of DBCO with an azide reporter was ~10-fold faster than that of BCN. acs.orgnih.gov |
| Artificial Cell Adhesion | Jurkat, A549 | DBCO-disulfide-Tz/TCO | Enabled the controlled attachment and detachment of cells via click chemistry. rsc.org |
| Cell Surface Engineering | Various | DBCO-modified magnetic nanoparticles | Efficient immobilization of nanoparticles on azide-expressing cell membranes. nih.govacs.org |
Protein-Protein Interaction Studies utilizing this compound.
While direct, extensive literature on the use of this compound specifically for studying endogenous protein-protein interactions is still emerging, the principles of bioorthogonal chemistry it enables are being applied to create tools for such investigations. The ability to specifically label proteins in vitro and in living systems opens up possibilities for probing their interactions.
One approach involves the site-specific incorporation of non-canonical amino acids containing an azide group into a protein of interest. This azide-modified protein can then be reacted with a this compound-derivatized probe, such as a crosslinker or an affinity tag. This allows for the capture and identification of interacting partners.
In a related application, this compound can be used to construct more complex molecular probes. For example, in single-molecule force spectroscopy, proteins can be functionalized with DBCO-maleimide. nih.gov While the primary goal of this study was to attach DNA handles, the same principle of specific protein modification could be adapted to attach other molecules that report on or influence protein-protein interactions.
The utility of this compound in this context lies in its ability to create stable, covalent linkages under biocompatible conditions, which is essential for preserving the integrity of protein complexes. conju-probe.comvectorlabs.com
In Vivo Tracking and Biodistribution Analysis of this compound Conjugates.rsc.orgnih.gov
This compound and its conjugates have proven to be powerful tools for in vivo tracking and biodistribution analysis, largely due to the ability of the SPAAC reaction to proceed efficiently within living organisms. rsc.org This has been particularly impactful in the field of cancer research for targeted drug delivery and imaging. nih.govillinois.eduthno.org
One prominent strategy involves a two-step pretargeting approach. First, cancer cells are metabolically labeled with an azide-bearing unnatural sugar. rsc.orgnih.gov Following this, a DBCO-conjugated imaging agent or therapeutic is administered. rsc.orgnih.gov The DBCO moiety then "clicks" with the azide groups on the tumor cells, leading to enhanced accumulation of the conjugate at the tumor site. nih.gov This has been demonstrated with DBCO-doxorubicin and DBCO-Cy5 conjugates in mouse models, showing significantly higher fluorescence intensity in tumors compared to control groups. rsc.orgnih.gov
The biodistribution of DBCO-conjugated nanoparticles has also been investigated. thno.org By metabolically labeling tumors with DBCO groups, the subsequent administration of azido-modified silica nanoconjugates resulted in enhanced tumor accumulation, as verified by PET/CT and fluorescence imaging. thno.org
Beyond cancer, this compound chemistry has been used for in vivo tracking of engineered bacteria in the gastrointestinal tract. nih.gov Bacteria were engineered to incorporate an azide-containing nonstandard amino acid into a surface protein. These bacteria could then be labeled in vivo by oral administration of a DBCO-Cy5 dye, allowing for their monitoring within the gut. nih.gov
The following table presents data from in vivo tracking and biodistribution studies:
| Study Model | Labeled Molecule/Cell | DBCO Conjugate | Imaging Modality | Key Biodistribution Finding |
| LS174T tumor-bearing mice | Cancer cells labeled with azides | DBCO-Cy5 | Fluorescence Imaging | 1.52-fold higher Cy5 fluorescence in tumors compared to control. nih.gov |
| LS174T tumor-bearing mice | Cancer cells labeled with DBCO | ⁶⁴Cu-/azido-/Cy5-NCs | PET/CT and Fluorescence Imaging | Significantly enhanced tumor accumulation of azido-modified silica nanoconjugates. thno.org |
| Murine model | Engineered E. coli in the gut | DBCO-Cy5 | Fluorescence Analysis | Successful covalent labeling of engineered bacteria in the gastrointestinal tract. nih.gov |
| Mouse brain | Sialoglycans labeled with azides | DBCO-Cy5 | Fluorescence Imaging | Successful labeling of newly synthesized brain sialoglycans in vivo. pnas.org |
Studying Gene Expression and Metabolic Pathways in Vivo.interchim.fr
The application of this compound in conjunction with metabolic labeling offers a powerful strategy to study dynamic processes like gene expression and metabolic pathways in vivo. interchim.fr This approach allows for the visualization and analysis of newly synthesized biomolecules within a living organism.
A prime example is the in vivo metabolic labeling of sialoglycans in the mouse brain. pnas.org By delivering an azide-modified sialic acid (9-azido sialic acid) to the brain using liposomes, newly synthesized sialoglycans become tagged with azide groups. Subsequent intravenous injection of a DBCO-Cy5 conjugate allows for the in vivo labeling of these brain sialoglycans via copper-free click chemistry. pnas.org This strategy enables the fluorescence imaging of brain sialylation, providing insights into sialic acid metabolism in a living animal. pnas.org
This technique can be extended to study protein synthesis by using amino acid analogs containing bio-orthogonal handles. For instance, L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into newly synthesized proteins. nih.gov These azide-tagged proteins can then be detected in vivo by reaction with a DBCO-conjugated probe, providing a snapshot of translational activity in different tissues or under various physiological conditions.
The ability to selectively tag and visualize newly created biomolecules in vivo provides a significant advantage over traditional methods, which often lack temporal resolution and the ability to distinguish between pre-existing and newly synthesized pools of molecules.
Dbco Amine in Materials Science and Nanotechnology Research
Design and Synthesis of Functionalized Polymers with DBCO-Amine
The integration of this compound into polymer chains is a key strategy for creating functionalized polymers with "clickable" handles. These handles allow for subsequent modification, such as attaching biomolecules, cross-linking polymer chains, or conjugating nanoparticles. alfa-chemistry.commdpi.com A common method involves a post-polymerization modification approach, where a precursor polymer with reactive side groups (like N-hydroxysuccinimide esters) or end groups is reacted with this compound. researchgate.netrsc.org
For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize polymers with a specific end group that is then converted to an isocyanate. This isocyanate-terminated polymer can then be efficiently reacted with the primary amine of this compound to yield a polymer with a terminal DBCO group. rsc.org This method allows for the creation of well-defined block copolymers by clicking together different polymer blocks that have been functionalized with complementary azide (B81097) and DBCO groups. rsc.org
Another approach involves the enzymatic, site-specific modification of antibodies to introduce DBCO moieties. This technique uses enzymes like bacterial transglutaminase to attach this compound to specific amino acid residues (e.g., glutamine) on an antibody, resulting in a homogeneously functionalized protein. mdpi.com This DBCO-functionalized antibody can then be clicked onto azide-containing polymers to form well-defined polymer-protein conjugates for targeted applications. mdpi.com
Table 1: Methods for Synthesizing DBCO-Functionalized Polymers
| Polymerization/Modification Technique | Description | Key Feature |
| Post-Polymerization Modification (via RAFT) | RAFT polymerization is used to create a precursor polymer with a reactive end group (e.g., isocyanate). This group is then reacted with this compound. rsc.org | Allows for precise control over polymer architecture and end-group functionality. |
| Enzymatic Modification | Enzymes like transglutaminase are used to site-specifically attach this compound to proteins (e.g., antibodies), which can then be conjugated to polymers. mdpi.com | Produces homogeneous bioconjugates with defined attachment points. |
| Aminolysis of Precursor Polymers | Precursor polymers containing reactive esters, such as pentafluorophenyl methacrylate (PFPMA), are reacted with this compound to introduce DBCO groups along the polymer chain. mdpi.com | Offers versatility in creating multifunctional polymers with bioorthogonal groups. |
Development of Advanced Materials with Tailored Properties
The ability to precisely modify surfaces and polymer backbones using this compound has enabled the development of advanced materials with tailored properties. The SPAAC reaction is highly specific, reacting only between the DBCO and azide groups without interfering with other functional groups like amines or hydroxyls. medium.combiochempeg.com This orthogonality is crucial for the multi-step synthesis of complex materials.
In nanotechnology, this compound is used to functionalize nanoparticles, creating platforms for targeted drug delivery or bioimaging. chemimpex.comnih.gov For example, albumin nanoparticles have been functionalized with moieties that react with DBCO derivatives, allowing for the subsequent attachment of targeting ligands or imaging agents via click chemistry. nih.gov This pre-targeting approach, where a clickable antibody is first directed to a tumor, followed by a drug-loaded nanoparticle with the complementary click group, is a promising strategy in nanomedicine. nih.gov
The modification of scaffolds for tissue engineering is another significant application. Collagen scaffolds have been modified with DBCO groups by reacting the amine groups on the collagen fibers with a DBCO-NHS ester. nih.goveurekalert.org When azide-labeled neural progenitor cells are seeded onto these scaffolds, a covalent bond forms between the cells and the material. nih.goveurekalert.org Research has shown that this covalent conjugation enhances cell retention on the scaffold and can induce cell spreading and differentiation, leading to improved tissue regeneration. eurekalert.org
Fabrication of Hydrogels and Engineered Biomaterials via this compound Click Chemistry
This compound is instrumental in the fabrication of hydrogels, which are three-dimensional polymer networks with high water content that mimic the extracellular matrix of soft tissues. acs.orgmdpi.com The formation of hydrogels via SPAAC click chemistry offers significant advantages, including rapid gelation under physiological conditions without the need for toxic catalysts, making the process highly biocompatible and suitable for encapsulating live cells. rsc.orgacs.orgaatbio.com
The general process involves preparing two precursor polymer solutions. One polymer is functionalized with DBCO groups, often by reacting a polymer-amine with a DBCO-acid or DBCO-NHS ester. vectorlabs.comnih.gov The other polymer is functionalized with azide groups. When the two solutions are mixed, the DBCO and azide groups react to form stable triazole cross-links, resulting in the formation of the hydrogel network. researchgate.net
A variety of natural and synthetic polymers have been used for this purpose, including hyaluronic acid (HA) and polyethylene (B3416737) glycol (PEG). rsc.orgnih.gov For example, HA can be modified with DBCO-PEG-amine to create a DBCO-HA derivative. nih.gov This can then be cross-linked by mixing it with a multi-arm PEG-azide. rsc.orgnih.gov The mechanical properties of these hydrogels, such as stiffness (elastic modulus), can be tuned by varying the concentration of the cross-linker. nih.gov This tunability is critical for creating biomaterials that match the mechanical properties of specific tissues, such as cartilage. mdpi.comrsc.org
Table 2: Examples of this compound Based Hydrogel Systems
| Precursor 1 (DBCO-functionalized) | Precursor 2 (Azide-functionalized) | Application Area | Key Research Finding |
| Hyaluronic Acid-DBCO (DBCO-HA) rsc.orgnih.gov | 4-arm PEG-Azide | Cartilage Tissue Engineering rsc.org | Hydrogel supported chondrocyte survival and the regeneration of cartilaginous tissue in vivo. rsc.org |
| Alginate-DBCO | Alginate-Azide | Drug Delivery nih.gov | Click-crosslinking improved the retention and viscoelastic properties of alginate hydrogel depots. nih.gov |
| 4-arm PEG-DBCO acs.org | star-PEG-Azide | Cell Encapsulation | The faster gelation of the DBCO-azide system resulted in a more homogeneous distribution of encapsulated cells compared to slower reacting systems. acs.org |
Applications in Nanomedicine and Biomedical Engineering
The bioorthogonal nature of the DBCO-azide click reaction makes this compound a valuable component in nanomedicine and biomedical engineering. aatbio.comaxispharm.com It facilitates the construction of sophisticated systems for drug delivery, molecular imaging, and regenerative medicine. axispharm.comcreativepegworks.com
In the field of antibody-drug conjugates (ADCs), this compound serves as a linker to attach potent cytotoxic drugs to antibodies. medchemexpress.commedchemexpress.comglpbio.com The antibody directs the conjugate to a specific target, such as a cancer cell, and the DBCO-based click chemistry provides a stable and specific method for attaching the drug payload. medchemexpress.com
This compound is also central to the development of engineered tissues. In a strategy for spinal cord injury repair, researchers constructed a spinal cord-like tissue by covalently linking azide-labeled neural progenitor cells to a DBCO-modified collagen scaffold. nih.goveurekalert.org This covalent interaction was found to prolong cell retention and promote cell differentiation. eurekalert.org Furthermore, by incorporating azide-labeled astrocytes into the construct, the engineered tissue could guide DBCO-modified nanoparticles carrying neuroprotective agents to the injury site, showcasing a dual function of structural support and targeted drug delivery. eurekalert.org This highlights the power of this compound click chemistry in creating multifunctional biomaterials for complex therapeutic challenges. nih.gov
Challenges and Considerations in Dbco Amine Research Applications
Off-Target Reactions and Selectivity in Complex Biological Environments
While SPAAC is designed to be bioorthogonal, meaning it ideally reacts only with its intended azide (B81097) partner within a biological system, off-target reactions and maintaining selectivity in complex biological environments can still be a challenge acs.orgbiorxiv.org. Biological systems contain a multitude of endogenous molecules, including nucleophiles, electrophiles, reductants, and oxidants, which could potentially interact with the reactive groups of DBCO or the molecule it is conjugated to acs.org.
Studies have investigated the specificity of DBCO-modified molecules in the presence of mammalian cells and bacteria. For instance, research involving DBCO-modified small molecules, including D-alanine derivatives and vancomycin, demonstrated varying degrees of selective labeling of S. aureus surface biorxiv.org. However, some DBCO-modified compounds, like DBCO-vancomycin and certain D-alanine variants at higher concentrations, showed off-target labeling or toxicity in human embryonic kidney cells (HEK293T) biorxiv.org. This highlights that while SPAAC is generally selective, the specific chemical context of the DBCO conjugate and the concentration used can influence off-target interactions biorxiv.org.
The DBCO group itself is relatively large and hydrophobic compared to its azide counterpart, which can contribute to aggregation issues, potentially leading to non-specific interactions or reduced accessibility to the target in complex biological media biorxiv.org. Achieving high selectivity is particularly crucial in applications involving mixed cell populations or in vivo targeting, where minimizing off-target binding is essential for efficacy and reducing adverse effects biorxiv.org.
Lipophilicity and its Impact on In Vivo Performance of DBCO-Amine Conjugates
The inherent lipophilicity of the dibenzocyclooctyne (DBCO) moiety can pose challenges, particularly impacting the solubility and in vivo performance of this compound conjugates rsc.org. Lipophilicity can affect the biodistribution, pharmacokinetics, and potential for aggregation of the conjugates in biological fluids google.comnih.gov.
The presence of benzyl (B1604629) groups flanking the alkyne in DBCO contributes to its lipophilicity rsc.org. This can necessitate the use of organic solvents for dissolution, which may be detrimental to sensitive biological molecules being conjugated biorxiv.org. Aggregation issues stemming from lipophilicity can stymie research progress and may not always be fully reported biorxiv.org.
Strategies to mitigate the impact of lipophilicity often involve incorporating hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design rsc.orgamerigoscientific.com. PEGylation of DBCO conjugates has been shown to improve water solubility and can enhance reaction rates in SPAAC reactions, even for larger biomolecules like antibodies rsc.orgresearchgate.net. For example, studies with sulfo this compound and DBCO-modified antibodies (DBCO-Her and DBCO-PEG5-Her) indicated that the presence of a PEG linker enhanced reaction rates researchgate.net.
Research into lipophilic oligonucleotide conjugates utilizing DBCO has explored the impact of lipophilicity on albumin binding and in vivo pharmacokinetics google.comgoogle.com. These studies suggest that the design of the lipophilic ligand and linker significantly influences albumin association, circulation half-life, and tissue accumulation google.comgoogle.com. For instance, an siRNA conjugated to a diacyl lipid moiety via a linker including DBCO showed increased circulation half-life and bioavailability compared to unmodified siRNA google.com.
Strategies for Purification and Characterization of this compound Conjugates
Purification and characterization of this compound conjugates, particularly when dealing with complex biomolecules, are critical steps to ensure the homogeneity, purity, and activity of the final product. The challenges in these processes can arise from the complexity of the reaction mixture, the potential for side products, and the need to separate the desired conjugate from unreacted starting materials and reagents.
Common strategies for purifying this compound conjugates include chromatography techniques. Size exclusion chromatography (SEC) is frequently used to separate conjugates based on size, which is particularly useful for removing smaller unreacted molecules and aggregates from larger bioconjugates like antibody conjugates nih.govnih.gov. Ion-exchange chromatography is another method employed, especially for purifying antibody-oligonucleotide conjugates synthesized via SPAAC with DBCO dynamic-biosensors.com. Affinity chromatography, such as using Strep-tag II affinity chromatography, has also been reported for purifying LCI-amine sortagging products, including those involving DBCO researchgate.net.
HPLC (High-Performance Liquid Chromatography) is a valuable tool for both purification and characterization, allowing for the separation and analysis of different species in the reaction mixture google.com. MALDI-TOF mass spectrometry is a key characterization technique used to confirm the successful conjugation and determine the degree of labeling, particularly for protein and oligonucleotide conjugates google.comnih.gov. UV/Vis spectroscopy can also be used, for example, to quantify azide concentrations by monitoring the decrease in DBCO absorbance upon reaction nih.gov.
Characterization goes beyond confirming conjugation and includes assessing the functional integrity of the conjugated biomolecule. For antibody conjugates, this may involve evaluating target antigen binding and internalization rsc.org. The stability of the conjugate, particularly in vivo, is another crucial aspect of characterization, which can be influenced by the conjugation site and linker design rsc.org.
The choice of purification strategy often depends on the scale of the reaction, the nature of the molecules being conjugated, and the desired purity level for downstream applications. Efficient purification is essential to remove any residual reactive species or impurities that could lead to off-target effects or toxicity in biological studies.
Future Directions and Emerging Research Areas for Dbco Amine
Development of More Efficient Synthesis Methods for DBCO-Amine and its Derivatives
Current synthetic routes for dibenzocyclooctyne (DBCO) derivatives, including aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC), can be time-consuming, involve expensive materials and catalysts, utilize harsh conditions, and sometimes result in low yields. mdpi.com These limitations hinder large-scale production and the generation of diverse derivative libraries. Therefore, a significant future direction is the development of more efficient and cost-effective synthesis methods.
Exploration of Novel Therapeutic and Diagnostic Applications
This compound is already established in drug development, particularly in ADCs and targeted drug delivery systems. chemimpex.comaxispharm.comalfachemch.com Future research aims to broaden its impact in both therapeutic and diagnostic areas.
In diagnostics, this compound's properties make it suitable for creating tools like assays and sensors for detecting specific biomolecules, potentially improving disease detection accuracy. chemimpex.com Novel fluorescent probes utilizing DBCO-functionalized carbon dots have shown promise for the immunohistochemical staining of human brain tissues in glioblastoma diagnostics. rsc.org This suggests potential for extending this strategy to other antibodies and protein systems for various diagnostic applications. rsc.org
Therapeutically, this compound is being explored in targeted drug delivery systems and the synthesis of novel pharmaceuticals with potentially improved efficacy and reduced side effects through precise molecular modifications. chemimpex.comaxispharm.comalfachemch.com Its use in conjugating biomolecules like proteins and antibodies to surfaces or other molecules is essential for developing targeted therapies. chemimpex.com The compound is also being investigated in the context of nanotechnology and regenerative medicine. alfachemch.com For example, DBCO-PEG-amine has been used in the synthesis of nanoparticles for targeted tumor therapy and imaging, demonstrating the potential for targeted accumulation within tumor sites via copper-free click reactions with azide-modified cancer cells. nih.gov The development of PROTACs (proteolysis-targeting chimeras) and ADCs also heavily utilizes this compound as a linker, indicating its continued importance in developing targeted therapeutic modalities. medchemexpress.commedchemexpress.com
Advancements in Delivery Systems for this compound Conjugates
Efficient delivery of this compound conjugates is crucial for their effectiveness, particularly in biological systems. Research is focused on developing improved delivery systems to enhance targeting, cellular uptake, and reduce off-target effects. alfachemch.com
PEGylation of this compound, creating compounds like DBCO-PEG-amine, is a common strategy to enhance solubility, stability, and reduce steric hindrance, which improves the efficiency of conjugation processes and is ideal for biological applications. axispharm.comaxispharm.comaxispharm.com PEGylated this compound derivatives are valuable tools in targeted drug delivery systems and molecular imaging. axispharm.com The amine group in these constructs allows for further modifications, offering flexibility in designing complex molecules and delivery systems. axispharm.comaxispharm.com
Studies involving the functionalization of nanoparticles with this compound highlight their potential as versatile scaffolds for modifying material interfaces and as tools in nanomedicine. surfacesciencewestern.com The ability to perform interfacial amide coupling reactions with carboxy-terminated nanoparticles using this compound demonstrates a method for creating hybrid materials with potential in drug delivery. surfacesciencewestern.com
Integration with Other Bioorthogonal Chemistries for Multimodal Systems
This compound's participation in strain-promoted azide-alkyne cycloaddition (SPAAC) makes it a key component in bioorthogonal chemistry, allowing reactions to occur within biological systems without interfering with native processes. chemimpex.comthermofisher.cominterchim.fr Future directions involve integrating this compound chemistry with other bioorthogonal reactions to create multimodal systems with enhanced capabilities.
Combining this compound with other bioorthogonal handles, such as tetrazine (Tz), trans-cyclooctene (B1233481) (TCO), bicyclononyne (BCN), and norbornene, allows for the creation of complex architectures and multi-step labeling or conjugation strategies. confluore.comacs.org This integration is valuable for applications requiring the attachment of multiple different molecules or for achieving sequential reactions in complex biological environments. For instance, the development of hydrogels for cell encapsulation has explored the use of different bioorthogonal pairs, including DBCO/azide (B81097), alongside other combinations. acs.org The ability to perform orthogonal reactions simultaneously or sequentially enables the construction of sophisticated systems for targeted delivery, imaging, and sensing.
Deepening the Understanding of this compound's Mechanism of Action in Biological Systems
While the primary mechanism of this compound in bioconjugation involves the copper-free SPAAC reaction with azides, a deeper understanding of its behavior and interactions within complex biological systems is crucial for optimizing its applications. thermofisher.cominterchim.fr
Research is needed to fully elucidate how factors such as cellular environment, presence of competing molecules, and metabolic processes might influence the reactivity and specificity of this compound conjugates in vivo. Studies comparing the performance of DBCO with other bioorthogonal reagents in live cells and different cellular compartments are contributing to this understanding. nih.gov For example, research has shown that DBCO can exhibit high reactivity in the nucleus and that the pairing of DBCO as the label with azide during labeling can yield better results in live cells. nih.gov Further investigation into the reaction kinetics and potential off-target interactions in various biological contexts will be essential for the rational design of future this compound-based tools and therapeutics.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 77078258 |
Interactive Data Table (Example - based on synthesis yield information from search results)
Here is a conceptual example table based on the discussion of yields for DIBAC synthesis methods found in the search results, illustrating how such data could be presented if more comprehensive figures were available:
| Synthetic Route (for DIBAC) | Staring Materials Mentioned | Overall Yield (Reported/Discussed) | Notes |
| van Delft's Method | 2-iodobenzyl alcohol, 2-ethynylaniline | Up to 70% for intermediate encyclopedia.pub | Multiple steps, relatively high step yields. encyclopedia.pub |
| Popik's Method | Dibenzosuberone | ~40% for three steps encyclopedia.pub | Fewer steps, but lower overall yield. encyclopedia.pub |
| Adronov's Method | Amide intermediate | Less than 10% for BARAC mdpi.com | Required further optimization. mdpi.com |
Q & A
Q. What are the primary applications of DBCO-amine in bioconjugation and materials science?
this compound is widely used in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, to form stable triazole linkages with azide-functionalized molecules. Key applications include:
- Bioconjugation : Labeling antibodies, proteins, and nucleic acids for imaging or drug delivery systems .
- Polymer Crosslinking : Enhancing mechanical stability in hydrogels and nanomaterials via covalent bonding .
- Surface Functionalization : Modifying materials (e.g., nanoparticles, polymers) with amine-reactive groups for targeted interactions .
Methodological Tip : For bioconjugation, use a 5:1 molar excess of this compound to azide-functionalized biomolecules in PBS (pH 7.4) at room temperature for 12–24 hours .
Q. How does this compound participate in copper-free click chemistry?
The strained cyclooctyne ring in this compound reacts selectively with azides via SPAAC, forming a stable triazole bond without cytotoxic copper catalysts. This reaction is ideal for sensitive biological systems .
- Reaction Conditions : Optimal at pH 7–8, 25°C, in solvents like DMSO or DMF .
- Kinetics : Reaction rates depend on azide concentration and steric accessibility .
Advanced Research Questions
Q. How can this compound be optimized for site-specific protein labeling?
Case Study : Sortase A (SrtA)-mediated labeling enables C-terminal modification of nanobodies.
- Protocol :
Incubate 50 µM nanobody with 150 µM SrtA and 10 mM this compound in HEPES buffer (pH 7.5, 10 mM CaCl₂) at 24°C for 1 hour.
Purify conjugates using cobalt resin to remove unreacted SrtA and this compound .
Q. What strategies mitigate this compound degradation during long-term storage?
this compound is sensitive to moisture, light, and acidic conditions. Best practices include:
- Storage : -20°C in airtight, light-protected vials with desiccants .
- Solubility : Reconstitute in anhydrous DMSO (≥10 mg/mL) and avoid freeze-thaw cycles .
- Stability Data :
| Condition | Stability Duration |
|---|---|
| -80°C (lyophilized) | >6 months |
| 4°C (in DMSO) | 1 month |
| Room temperature | <1 week |
Q. How do structural variations in this compound derivatives impact reaction efficiency?
this compound derivatives (e.g., DBCO-C6-amine) introduce spacers to reduce steric hindrance. Key considerations:
- Spacer Length : C6 chains improve accessibility for bulky azides (e.g., antibodies) .
- Solubility : Hydrophilic PEG linkers enhance aqueous compatibility .
- Validation : Compare reaction yields via HPLC or fluorescence quenching assays .
Q. What experimental controls are critical when using this compound in live-cell imaging?
- Negative Control : Treat cells with azide-free medium to confirm specificity .
- Competition Assay : Pre-incubate with excess free DBCO to block azide binding sites .
- Cytotoxicity Check : Monitor cell viability post-labeling (e.g., via MTT assay) .
Data Contradictions and Resolutions
Q. How to reconcile discrepancies in reported molecular formulas for this compound?
Literature reports conflicting molecular formulas (e.g., C₁₇H₁₈N vs. C₁₈H₁₆N₂O) due to structural variations (e.g., adducts, salts).
Q. Why do some studies report reduced this compound reactivity in aqueous buffers?
this compound hydrolyzes at pH <5 or in high-ionic-strength buffers.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
